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Compound of Interest

Compound Name: 4-(Methoxymethyl)thiazole

Cat. No.: B15251082 Get Quote

This guide provides a comparative analysis of the spectroscopic data for 4-
(Methoxymethyl)thiazole against the well-characterized and structurally similar 4-

methylthiazole. Due to the limited availability of direct experimental data for 4-
(Methoxymethyl)thiazole, this document presents predicted spectroscopic values based on

established principles and data from analogous compounds. This guide is intended for

researchers, scientists, and drug development professionals requiring confirmation of the

molecular structure of 4-(Methoxymethyl)thiazole.

Workflow for Spectroscopic Structure Elucidation
The logical workflow for confirming the structure of a synthesized compound like 4-
(Methoxymethyl)thiazole involves a multi-technique spectroscopic approach. Each technique

provides unique and complementary information about the molecular structure.
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Caption: Workflow for the spectroscopic confirmation of 4-(Methoxymethyl)thiazole.

Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for 4-
(Methoxymethyl)thiazole and 4-methylthiazole.

¹H NMR Spectroscopy Data
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Solvent: CDCl₃ Frequency: 300 MHz

Compound Proton

Predicted/Exper

imental

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

4-

(Methoxymethyl)t

hiazole

H-2 ~8.7 Doublet ~2.0

H-5 ~7.1 Doublet ~2.0

-CH₂- ~4.6 Singlet -

-OCH₃ ~3.4 Singlet -

4-

Methylthiazole[1]

[2]

H-2 8.64 Doublet 1.86

H-5 6.87
Doublet of

Quartets
1.00

-CH₃ 2.47 Doublet 1.00

¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 75 MHz
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Compound Carbon
Predicted/Experimental

Chemical Shift (δ, ppm)

4-(Methoxymethyl)thiazole C-2 ~152

C-4 ~150

C-5 ~115

-CH₂- ~65

-OCH₃ ~58

4-Methylthiazole[1] C-2 152.1

C-4 153.5

C-5 113.1

-CH₃ 16.8

Infrared (IR) Spectroscopy Data
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Compound Functional Group

Predicted/Experimen

tal Wavenumber

(cm⁻¹)

Intensity

4-

(Methoxymethyl)thiaz

ole

C-H (aromatic) ~3100 Medium

C-H (aliphatic) ~2950-2850 Medium

C=N ~1600 Medium

C=C ~1500 Medium

C-O-C ~1100 Strong

4-Methylthiazole C-H (aromatic) ~3100 Medium

C-H (aliphatic) ~2950-2900 Medium

C=N ~1619 Medium

C=C ~1500 Medium

Mass Spectrometry Data
Compound Ionization Mode

Predicted/Experimen

tal m/z
Interpretation

4-

(Methoxymethyl)thiaz

ole

EI 129.04 [M]⁺

98.03 [M - OCH₃]⁺

84.02 [M - CH₂OCH₃]⁺

4-Methylthiazole[3] EI 99.15 [M]⁺

72.0 [M - HCN]⁺

58.0 [M - CH₃CN]⁺
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Experimental Protocols
The following are standard protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: The spectrum is acquired with a pulse angle of 30°, a relaxation delay of

1 second, and 16 scans.

¹³C NMR Acquisition: The spectrum is acquired with a pulse angle of 45°, a relaxation delay

of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio

(typically >1024).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride

(NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the

sample with potassium bromide and pressing it into a thin disk.

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample is introduced via a direct insertion probe or a gas

chromatograph.

Ionization: The sample is ionized using a standard electron energy of 70 eV.
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Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed by a mass

analyzer (e.g., quadrupole).

Signaling Pathway of Spectroscopic Data
Interpretation
The interpretation of spectroscopic data follows a logical pathway, where each piece of

information contributes to the final structural assignment.

Interpretation Pathway for Spectroscopic Data

MS Data:
Molecular Ion Peak

(m/z = 129)

Propose Molecular Formula:
C₅H₇NOS

IR Data:
C-O-C stretch (~1100 cm⁻¹)

No O-H or C=O

Identify Functional Groups:
Ether, Thiazole Ring

NMR Data:
¹H & ¹³C signals consistent

with thiazole, methoxy, and methylene

Determine Connectivity:
-CH₂- links thiazole and -OCH₃

Proposed Structure:
4-(Methoxymethyl)thiazole

Final Confirmation

Click to download full resolution via product page

Caption: Logical flow from raw spectroscopic data to final structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b15251082#spectroscopic-
analysis-and-confirmation-of-4-methoxymethyl-thiazole-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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